2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core structure
Mechanism of Action
Target of Action
The compound 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of 2-aminopyrimidine . These derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . They act against the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .
Mode of Action
It’s known that 2-aminopyrimidine derivatives interact with their targets, causing changes that inhibit the growth and proliferation of the pathogens . The structural modifications of these compounds influence their activities .
Biochemical Pathways
It’s known that 2-aminopyrimidine derivatives interfere with the life cycle of the pathogens they target , disrupting essential biochemical pathways and leading to their downstream effects.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the pathogens it targets . This leads to a reduction in the severity of the diseases caused by these pathogens, such as sleeping sickness and malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the bromination of a pyrido[1,2-a]pyrimidine derivative followed by the introduction of an aminomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile. The aminomethylation step can be achieved using formaldehyde and ammonium chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Cyclization Reactions: The aminomethyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[1,2-a]pyrimidine derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and a fused heterocyclic ring, making them structurally similar.
Uniqueness
2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both an aminomethyl group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and the exploration of diverse chemical and biological properties .
Properties
IUPAC Name |
2-(aminomethyl)-7-bromopyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5H,4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVLQXZVDOYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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